{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is a synthetic organic compound characterized by a 2-chlorobenzoate ester core linked to a carbamoyl group substituted with a 4-methylphenylethyl chain.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-9-14(10-8-12)13(2)20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRHSCALJEQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino alcohol derivatives.
Substitution: Substituted benzoates with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chlorobenzoates have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Mechanism of Action :
The compound is believed to act as an inhibitor of specific enzymes involved in cancer progression. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, thereby influencing tumor growth and survival .
Pharmaceutical Applications
Drug Development :
The unique structure of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate makes it a candidate for drug development, particularly in designing inhibitors for various biological targets. Its potential as a lead compound in synthesizing more potent derivatives is being explored .
Bioavailability Studies :
Studies on the bioavailability of similar compounds indicate that modifications in the carbamoyl group can enhance solubility and absorption rates, making this compound a subject of interest in formulation science.
Case Studies
Future Research Directions
Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Structural Modifications : Investigating how variations in the chemical structure affect biological activity and toxicity.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing anticancer drugs.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and physicochemical features of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate with related compounds from the evidence:
*Estimated based on structural similarity to and .
Functional Group Analysis
- Chlorinated Aromatic Rings : The target compound’s 2-chlorobenzoate group enhances lipophilicity compared to hydroxylated analogues (e.g., ’s 2-hydroxybenzoate), which may improve membrane permeability but reduce water solubility .
- Carbamoyl Substituents: The 4-methylphenylethyl chain in the target compound contrasts with ’s oxazole-linked bromophenyl group, suggesting divergent binding interactions (e.g., hydrophobic vs. π-π stacking).
Biological Activity
The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is a derivative of chlorobenzoate with potential biological activity. Understanding its biological effects is essential for evaluating its therapeutic applications, particularly in oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{14}ClN_{1}O_{2}
- Molecular Weight : 239.70 g/mol
This compound features a carbamoyl group attached to a methyl 2-chlorobenzoate, which influences its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of chlorobenzoate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Study Findings :
- In vitro assays demonstrated that related compounds inhibited the growth of prostate cancer cells (PC-3) with IC50 values in the low micromolar range, suggesting a potent antitumor effect .
- The mechanism of action involves modulation of apoptosis pathways, where compounds induce cell death in cancer cells through the activation of specific receptors .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers .
- Receptor Interaction : The compound may interact with adrenergic receptors, leading to altered signaling cascades that promote apoptosis in tumor cells .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of PC-3 cell proliferation | |
| Mechanism | Modulation of apoptosis | |
| Pathway Inhibition | Ras/Raf/MEK/ERK signaling pathway |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Case Study on Prostate Cancer : A study conducted on human PC-3 prostate cancer cells revealed that treatment with a related chlorobenzoate derivative resulted in a significant reduction in cell viability and induced apoptosis through receptor-mediated pathways .
- Breast Cancer Research : Another investigation assessed the impact of similar compounds on breast cancer cell lines, demonstrating an ability to inhibit tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
